molecular formula C9H18O3Si3 B147133 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane CAS No. 134733-45-2

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

Cat. No.: B147133
CAS No.: 134733-45-2
M. Wt: 258.49 g/mol
InChI Key: BVTLTBONLZSBJC-UHFFFAOYSA-N
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Description

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (systematic IUPAC name) is a cyclic organosilicon compound with a six-membered siloxane ring (Si–O–Si) backbone. The molecule features alternating silicon and oxygen atoms, with three methyl (-CH₃) and three vinyl (-CH=CH₂) groups attached to the silicon atoms in a symmetrical arrangement. This structure confers unique reactivity due to the vinyl groups, which enable crosslinking via free-radical polymerization, and the methyl groups, which enhance hydrophobicity and thermal stability .

Key Properties and Applications:

  • Polymerization: Widely utilized in initiated chemical vapor deposition (iCVD) to form poly(1,3,5-trimethyl-1,3,5-trivinyl cyclotrisiloxane) (pV3D3), a highly crosslinked, ultra-thin polymer film. The iCVD process occurs at low temperatures (~40°C), making it compatible with flexible substrates .
  • Stability: pV3D3 films exhibit exceptional chemical and mechanical durability, retaining functionality in physiological saline for over three years, making them suitable for biomedical coatings .
  • Dielectric Properties: pV3D3 serves as a high-performance gate dielectric in flexible electronics, achieving low operating voltages (<4 V) and high mobility (9.76 cm²V⁻¹s⁻¹) in carbon nanotube thin-film transistors (CNT-TFTs) .
  • Surface Characteristics: Crosslinking reduces root-mean-square (rms) roughness to sub-nanometer levels, critical for applications in optics and anti-icing surfaces .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-tris(ethenyl)-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane
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InChI

InChI=1S/C9H18O3Si3/c1-7-13(4)10-14(5,8-2)12-15(6,9-3)11-13/h7-9H,1-3H2,4-6H3
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InChI Key

BVTLTBONLZSBJC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C[Si]1(O[Si](O[Si](O1)(C)C=C)(C)C=C)C=C
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Molecular Formula

C9H18O3Si3
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Related CAS

25587-81-9
Record name Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID1063229
Record name Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-
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Molecular Weight

258.49 g/mol
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Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS]
Record name Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-
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Record name 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane
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CAS No.

3901-77-7, 68082-23-5
Record name 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane
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Record name Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-
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Record name 2,4,6-trimethyl-2,4,6-trivinylcyclotrisiloxane
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Preparation Methods

Plasma-Enhanced Vapor Deposition

Plasma activation of silane precursors enables low-temperature (25–40°C) V3D3 synthesis, ideal for temperature-sensitive substrates. Methanol co-fed as a proton source suppresses undesired radical recombination.

Computational Modeling

Density functional theory (DFT) simulations predict optimal reaction coordinates for cyclotrimerization, reducing experimental trial runs by 40% .

Chemical Reactions Analysis

Scientific Research Applications

Polymer Chemistry

V3D3 serves as a precursor for the synthesis of vinyl-functionalized silicone polymers. These polymers are utilized in various applications due to their excellent thermal stability and mechanical properties.

ApplicationDescription
Vinyl Silicone RubbersUsed in high-performance elastomers due to flexibility and durability.
CoatingsProvides protective layers with enhanced adhesion and chemical resistance.
AdhesivesForms strong bonds in various substrates, making it suitable for industrial applications.

Microelectronics

The compound is employed in the fabrication of through-silicon vias (TSVs) for 3D integration in microelectronics. V3D3-based polymers demonstrate good conformality and low dielectric constant properties, essential for efficient electrical insulation.

Case Study: TSV Integration

A study highlighted the use of poly(V3D3) as an insulating layer for TSVs, showcasing its effectiveness in microelectronic pilot line environments .

Antimicrobial Applications

Recent research indicates that V3D3 exhibits significant antimicrobial properties when used as a coating material. Initiated chemical vapor deposition (iCVD) of poly(V3D3) has shown to create surfaces that inhibit bacterial growth effectively.

Case Study: Antimicrobial Coatings

O'Shaughnessy et al. demonstrated that coatings made from poly(V3D3) significantly reduced bacterial colonization on surfaces exposed to pathogens such as Staphylococcus aureus and Escherichia coli, making them suitable for healthcare settings .

Environmental Applications

V3D3 has been investigated for its role in environmental cleanup processes. Its unique properties allow it to selectively adsorb oil while being water-repellent, which is beneficial in oil spill remediation.

Case Study: Oil Spill Cleanup

Research showed that surfaces coated with V3D3 effectively adsorbed oil while repelling water, demonstrating its potential for use in photocatalytic methods for environmental cleanup .

Mechanism of Action

The mechanism of action of 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane primarily involves its ability to undergo polymerization and cross-coupling reactions. The vinyl groups in the compound act as reactive sites, allowing it to form long polymer chains or cross-linked networks. These reactions are facilitated by catalysts and specific reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, differing in ring size, substituents, or backbone elements.

Cyclotetrasiloxanes

Compound Name Structure Key Properties Applications References
1,3,5,7-Tetravinyl-1,3,5,7-tetramethylcyclotetrasiloxane (V4D4) Cyclotetrasiloxane (8-membered ring) with four vinyl and four methyl groups Higher crosslinking density due to four vinyl groups; combined with perfluorodecyl acrylate (PFDA) for superhydrophobic coatings Robust anti-icing surfaces, enhanced hydrophobicity
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V4) Cyclotetrasiloxane with four vinyl groups Used in copolymerization with fluorosiloxanes to introduce trifluoropropyl groups Fluorosilicones for high-temperature seals and gaskets

Key Differences:

  • Crosslinking Potential: V4D4’s four vinyl groups enable denser polymer networks than V3D3, improving mechanical rigidity but reducing flexibility .
  • Hydrophobicity: V3D3’s methyl groups provide moderate hydrophobicity, whereas V4D4-PFDA hybrids achieve superhydrophobicity (contact angle >150°) .

Linear Siloxanes

Compound Name Structure Key Properties Applications References
1,5-Divinylhexamethyltrisiloxane Linear trisiloxane with two vinyl and six methyl groups Lower crosslinking density; higher volatility due to linear structure Precursor for silicone fluids and adhesives
1,1,3,3,5,5-Hexamethyltrisiloxane Linear trisiloxane with six methyl groups Non-reactive; high thermal stability Heat-transfer fluids, lubricants

Key Differences:

  • Reactivity: Linear siloxanes lack the cyclotrisiloxane ring’s strain, reducing polymerization efficiency compared to V3D3 .
  • Applications: V3D3’s cyclic structure and vinyl groups favor thin-film electronics, whereas linear analogs are used in bulk materials .

Heterocyclic Analogs

Compound Name Structure Key Properties Applications References
2,4,6-Tris-(vinyloxy)-1,3,5-triazine (Cyanuric Acid Trivinyl Ester) Triazine ring with three vinyloxy (-O-CH=CH₂) groups Fragmentation ion peak at m/z 180 in mass spectrometry; lower thermal stability than siloxanes Reactive intermediates in organic synthesis
1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane Cyclotrisiloxane with three methyl and three phenyl (-C₆H₅) groups Enhanced rigidity and thermal stability (phenyl groups); reduced reactivity High-temperature resins, ceramic precursors

Key Differences:

  • Backbone Elements: Triazine-based compounds (C₃N₃) lack the Si–O–Si backbone, limiting dielectric and thermal properties compared to V3D3 .
  • Substituent Effects: Phenyl groups in triphenylcyclotrisiloxane improve thermal resistance but hinder crosslinking due to steric hindrance .

Silazane Derivatives

Compound Name Structure Key Properties Applications References
1,3,5-Trivinyl-1,3,5-trimethylcyclotrisilazane Cyclotrisilazane (Si–N–Si backbone) with three vinyl and three methyl groups Forms SiBCN ceramics upon pyrolysis (1,000°C); higher thermal stability than siloxanes High-temperature membranes, molecular sieves

Key Differences:

  • Thermal Behavior: Silazanes pyrolyze into ceramics, whereas siloxanes form stable polymers, limiting V3D3’s use in ultra-high-temperature applications .

Research Findings and Challenges

  • Stability vs. Flexibility: V3D3 strikes a balance between crosslinking (for durability) and flexibility (for electronics), whereas V4D4 prioritizes rigidity .
  • Synthetic Limitations: Linear siloxanes are easier to functionalize but lack the tailored properties of cyclic analogs .
  • Emerging Applications: V3D3’s use in bioelectronics and anti-icing coatings highlights its versatility, but silazane-derived ceramics remain niche due to processing complexity .

Biological Activity

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (commonly referred to as V3D3) is a cyclic siloxane compound characterized by its trifunctional structure containing three vinyl groups. This unique configuration allows for various chemical reactions and applications in materials science and biomedical fields. This article reviews the biological activity of V3D3, highlighting its interactions with biological systems, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₉H₁₈O₃Si₃
  • Molecular Weight : 258.50 g/mol
  • Purity : 97%
  • Boiling Point : 80°C at 20 mmHg
  • Density : 0.9669 g/mL
  • Refractive Index : 1.4215 at 20°C

The biological activity of V3D3 is primarily attributed to its ability to undergo polymerization and cross-linking reactions. When exposed to specific conditions (e.g., heat or catalysts), the vinyl groups can react to form siloxane networks. This property is utilized in various applications, including coatings and drug delivery systems.

1. Polymerization and Film Formation

Research has demonstrated that V3D3 can be polymerized to form thin films with unique properties suitable for biomedical applications. For instance, initiated chemical vapor deposition (iCVD) processes have been employed to create poly(V3D3) films that exhibit low surface energy and high stability, making them ideal for applications in microfluidics and water treatment technologies .

2. Antimicrobial Properties

Studies have indicated that films made from poly(V3D3) possess antimicrobial properties. These films can inhibit bacterial growth on surfaces, which is crucial in medical settings to prevent infections . The mechanism behind this activity may involve the disruption of bacterial cell membranes by the siloxane structure.

3. Drug Delivery Systems

V3D3 has been explored as a potential carrier for drug delivery due to its biocompatibility and ability to form hydrogels. Research suggests that modifying V3D3 with therapeutic agents can enhance the release profiles of drugs while maintaining stability within biological environments .

Case Studies

StudyFindings
Aghaee et al. (2019)Demonstrated the use of poly(V3D3) in creating stable organosilicone films with potential applications in drug delivery systems .
Cha et al. (2023)Investigated the use of V3D3 in memristor devices, showcasing its mechanical flexibility and reliability under stress conditions .
Gelest Inc.Reported on the synthesis and application of V3D3 in cross-coupling reactions, emphasizing its utility as a reagent in organic synthesis .

Research Findings

Recent studies have focused on the synthesis methods and biological interactions of V3D3:

  • Polymer Characteristics : The polymerization kinetics of V3D3 were analyzed using spectroscopic techniques, revealing insights into the activation energies involved in film formation .
  • Surface Modifications : Poly(V3D3) was found to enhance photocatalytic properties when combined with TiO₂ layers, leading to improved oil adsorption and water repellency—important features for environmental applications .
  • Mechanical Properties : The mechanical robustness of V3D3-based films was evaluated under varying stress conditions, indicating high durability suitable for flexible electronic devices .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane with high purity?

  • Methodological Answer : Cyclotrisiloxane derivatives are typically synthesized via hydrolytic condensation of silane precursors. To optimize purity, researchers should employ inert atmosphere techniques (e.g., nitrogen or argon) to minimize side reactions from moisture or oxygen. Post-synthesis purification via fractional distillation or column chromatography (using non-polar solvents like hexane) is critical. Reaction monitoring using FTIR or NMR to confirm the disappearance of Si-H or Si-OH intermediates ensures completion . Statistical Design of Experiments (DoE) can reduce trial runs by systematically varying parameters like temperature, catalyst concentration, and reaction time .

Q. How can researchers characterize the structural and thermal stability of this compound?

  • Methodological Answer :

  • Structural Analysis : Use 29Si NMR^{29}\text{Si NMR} to confirm cyclotrisiloxane ring formation and vinyl/methyl group substitution patterns. X-ray crystallography (if crystalline) or dynamic light scattering (for amorphous forms) can resolve molecular geometry .
  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen/air atmospheres (ramp rate: 10°C/min) identifies degradation thresholds. Differential scanning calorimetry (DSC) detects phase transitions or polymerization exotherms. Cross-reference data with computational models (e.g., DFT-based thermal decomposition pathways) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in polymerization kinetics data for vinyl-functionalized cyclotrisiloxanes?

  • Methodological Answer : Discrepancies in kinetic studies (e.g., rate constants or activation energies) often arise from impurities, solvent effects, or inconsistent initiator concentrations. To address this:

  • Standardize Protocols : Use high-purity monomers (validated via GC-MS) and rigorously dry solvents.
  • In Situ Monitoring : Real-time Raman spectroscopy or dielectric analysis tracks polymerization progress, reducing sampling errors .
  • Cross-Validation : Compare results from isothermal calorimetry with Arrhenius plots derived from non-isothermal DSC data. Statistical tools like principal component analysis (PCA) can identify outlier datasets .

Q. How can computational chemistry guide the design of catalysts for selective ring-opening reactions?

  • Methodological Answer :

  • Reaction Pathway Modeling : Employ density functional theory (DFT) to map transition states and energetics for ring-opening pathways (e.g., nucleophilic attack vs. acid-catalyzed mechanisms). Software like Gaussian or ORCA enables calculation of activation barriers and selectivity ratios .
  • Machine Learning (ML) Integration : Train ML models on existing cyclotrisiloxane reaction datasets to predict optimal catalysts (e.g., Pt-based vs. Rh-based) and solvent systems. Tools like RDKit or ChemML automate feature extraction from molecular descriptors .

Q. What advanced techniques assess the compound’s reactivity under heterogeneous conditions (e.g., surface catalysis)?

  • Methodological Answer :

  • Surface-Adsorption Studies : Use attenuated total reflectance (ATR)-FTIR or X-ray photoelectron spectroscopy (XPS) to monitor siloxane adsorption on metal/metal oxide surfaces.
  • Microreactor Platforms : Fabricate microfluidic reactors with immobilized catalysts (e.g., Pd/SiO2_2) to study mass transfer effects. Reaction kinetics can be quantified via inline GC or MS .
  • Operando Spectroscopy : Combine XRD or TEM with gas chromatography to correlate structural changes in catalysts (e.g., sintering) with reactivity trends .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported hydrolytic stability of vinyl-functionalized cyclotrisiloxanes?

  • Methodological Answer : Divergent stability data may stem from varying pH, ionic strength, or trace metal contaminants in hydrolysis studies. To reconcile results:

  • Controlled Hydrolysis Experiments : Conduct parallel studies in buffered aqueous solutions (pH 2–12) with chelating agents (e.g., EDTA) to suppress metal-ion-catalyzed degradation.
  • Analytical Consistency : Standardize quantification methods (e.g., HPLC vs. 1H NMR^{1}\text{H NMR} integration) and validate via interlaboratory comparisons.
  • Meta-Analysis : Apply Bayesian statistics to existing literature data, weighting studies by methodological rigor (e.g., purity controls, replication) .

Experimental Design Optimization

Q. What statistical approaches optimize copolymerization ratios with other siloxane monomers?

  • Methodological Answer :

  • Response Surface Methodology (RSM) : Design experiments varying vinyl/methyl monomer ratios, initiator loading, and temperature. Analyze copolymer composition (via 13C NMR^{13}\text{C NMR}) and mechanical properties (DMA) to build predictive models .
  • High-Throughput Screening : Use robotic liquid handlers to prepare 96-well plate libraries of monomer mixtures, accelerating data collection for ML-driven optimization .

Safety and Handling Considerations

Q. What protocols mitigate risks during handling of vinyl-functionalized cyclotrisiloxanes?

  • Methodological Answer :

  • Storage : Store under inert gas at –20°C to prevent premature polymerization. Use amber vials to block UV light, which may initiate radical reactions .
  • Waste Management : Quench reactive intermediates with ethanol/water mixtures before disposal. Consult GHS hazard codes (e.g., H315/H319 for skin/eye irritation) for PPE guidelines .

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